molecular formula C6H9ClN2O2 B12356227 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione

6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B12356227
M. Wt: 176.60 g/mol
InChI Key: NUJAKSXXRLICPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of uracil, a pyrimidine nucleobase, and is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 1,3-dimethyluracil. One common method is the reaction of 1,3-dimethyluracil with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Various substituted uracil derivatives.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with hydrogenated functional groups.

Scientific Research Applications

6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleobases.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes involved in nucleic acid metabolism, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-dimethyluracil: A closely related compound with similar chemical properties.

    6-Chloro-1,3-dimethyl-2,4-dihydropyrimidine: Another derivative with comparable reactivity.

    6-Chloro-1,3-dimethyl-5-nitropyrimidine: A nitro-substituted analog with distinct chemical behavior.

Uniqueness

6-Chloro-1,3-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 6-position makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3H2,1-2H3

InChI Key

NUJAKSXXRLICPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)Cl

Origin of Product

United States

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